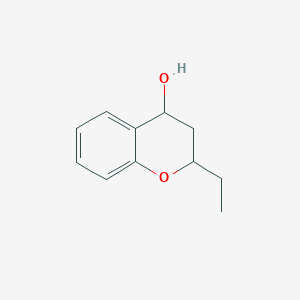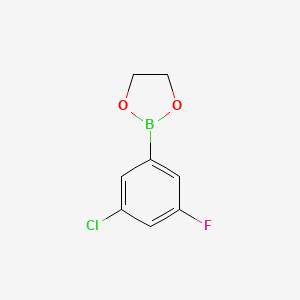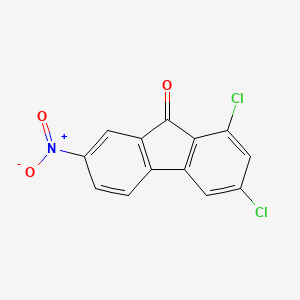![molecular formula C28H50O15 B13999024 Bis(2-{2-[(butan-2-yl)oxy]ethoxy}ethyl) 2,14-dimethyl-4,12-dioxo-3,5,8,11,13-pentaoxapentadecane-1,15-dioate CAS No. 5348-56-1](/img/structure/B13999024.png)
Bis(2-{2-[(butan-2-yl)oxy]ethoxy}ethyl) 2,14-dimethyl-4,12-dioxo-3,5,8,11,13-pentaoxapentadecane-1,15-dioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-butan-2-yloxyethoxy)ethyl 2-[2-[2-[1-[2-(2-butan-2-yloxyethoxy)ethoxycarbonyl]ethoxycarbonyloxy]ethoxy]ethoxycarbonyloxy]propanoate is a complex organic compound characterized by multiple ether and ester linkages
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-butan-2-yloxyethoxy)ethyl 2-[2-[2-[1-[2-(2-butan-2-yloxyethoxy)ethoxycarbonyl]ethoxycarbonyloxy]ethoxy]ethoxycarbonyloxy]propanoate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds through etherification and esterification reactions. Common reagents used in these reactions include alcohols, carboxylic acids, and acid catalysts. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods also focus on optimizing reaction times and minimizing waste.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-butan-2-yloxyethoxy)ethyl 2-[2-[2-[1-[2-(2-butan-2-yloxyethoxy)ethoxycarbonyl]ethoxycarbonyloxy]ethoxy]ethoxycarbonyloxy]propanoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
2-(2-butan-2-yloxyethoxy)ethyl 2-[2-[2-[1-[2-(2-butan-2-yloxyethoxy)ethoxycarbonyl]ethoxycarbonyloxy]ethoxy]ethoxycarbonyloxy]propanoate has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery vehicle.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mécanisme D'action
The mechanism of action of 2-(2-butan-2-yloxyethoxy)ethyl 2-[2-[2-[1-[2-(2-butan-2-yloxyethoxy)ethoxycarbonyl]ethoxycarbonyloxy]ethoxy]ethoxycarbonyloxy]propanoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-ethoxyethoxy)ethanol: A simpler compound with similar ether linkages, used as a solvent and in various industrial applications.
2-[2-(2-butoxyethoxy)ethoxy]ethyl acetate: Another compound with ether and ester linkages, used in coatings and as a solvent.
Uniqueness
2-(2-butan-2-yloxyethoxy)ethyl 2-[2-[2-[1-[2-(2-butan-2-yloxyethoxy)ethoxycarbonyl]ethoxycarbonyloxy]ethoxy]ethoxycarbonyloxy]propanoate is unique due to its complex structure, which imparts specific chemical and physical properties. Its multiple functional groups allow for diverse reactivity and applications, distinguishing it from simpler compounds.
Propriétés
Numéro CAS |
5348-56-1 |
|---|---|
Formule moléculaire |
C28H50O15 |
Poids moléculaire |
626.7 g/mol |
Nom IUPAC |
2-(2-butan-2-yloxyethoxy)ethyl 2-[2-[2-[1-[2-(2-butan-2-yloxyethoxy)ethoxy]-1-oxopropan-2-yl]oxycarbonyloxyethoxy]ethoxycarbonyloxy]propanoate |
InChI |
InChI=1S/C28H50O15/c1-7-21(3)36-15-9-33-11-17-38-25(29)23(5)42-27(31)40-19-13-35-14-20-41-28(32)43-24(6)26(30)39-18-12-34-10-16-37-22(4)8-2/h21-24H,7-20H2,1-6H3 |
Clé InChI |
XJGWOYZOZDTHEY-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)OCCOCCOC(=O)C(C)OC(=O)OCCOCCOC(=O)OC(C)C(=O)OCCOCCOC(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3,3'-(Oxydibenzene-4,1-diyl)bis[1-(2-chloroethyl)-1-nitrosourea]](/img/structure/B13998960.png)
![Ethyl 3,5-dichloro-2-[(1E)-3,3-dimethyltriaz-1-en-1-yl]benzoate](/img/structure/B13998969.png)
![1-[6,7-Dichloro-2,4-bis(trifluoromethyl)phenanthren-9-yl]-2-(dipropylamino)ethanol](/img/structure/B13998972.png)

![2-[(3,4-Dimethoxyphenyl)methylideneamino]ethanol](/img/structure/B13998986.png)


![2-[4-Methyl-1-(triphenylmethyl)-1H-imidazol-5-yl]ethan-1-ol](/img/structure/B13998994.png)
![6,7-Dimethoxy-9-methylfuro[2,3-b]quinolin-4(9h)-one](/img/structure/B13998995.png)


